molecular formula C10H11BrFNO B1444402 4-(5-Bromo-2-fluorophenyl)morpholine CAS No. 1065169-38-1

4-(5-Bromo-2-fluorophenyl)morpholine

Cat. No. B1444402
M. Wt: 260.1 g/mol
InChI Key: SAIXLFZHUFAJJI-UHFFFAOYSA-N
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Description

“4-(5-Bromo-2-fluorophenyl)morpholine” is a chemical compound used in the synthesis of oxazolidinone antibacterials . It is not intended for medicinal or household use .


Molecular Structure Analysis

The molecular formula of “4-(5-Bromo-2-fluorophenyl)morpholine” is C10H11BrFNO . The molecular weight is 260.103 Da . For a more detailed molecular structure analysis, it is recommended to refer to specialized databases or software that can provide 2D or 3D molecular structures .


Physical And Chemical Properties Analysis

The physical and chemical properties of “4-(5-Bromo-2-fluorophenyl)morpholine” are not fully detailed in the search results. It is known that it should be stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°C .

Scientific Research Applications

Synthesis and Antidepressant Activity

Biological Activity

A study on the synthesis, characterization, and biological activity of 4-{2-[5-(4-fluoro-phenyl)- [1,3,4]oxadiazol-2-ylsulfanyl]-ethyl}-morpholine revealed its remarkable anti-TB activity and superior anti-microbial efficacy. This compound was characterized by NMR, IR, and Mass spectral studies, including single crystal X-ray diffraction. Its significant anti-TB activity, with a MIC of 3.12 μg/ml, and excellent antimicrobial properties make it a noteworthy candidate for further drug development (Mamatha S.V et al., 2019).

Crystal Structure Analysis

Research on the crystal structure of ethyl 4-(4-fluorophenyl)-6-phenyl-2-substituted-3-pyridinecarboxylates, including a variant with a morpholine ring, elucidates the morphological and structural specifics of such compounds. This study provides essential insights into the geometric configurations that influence the compound's reactivity and potential biological activity, thereby aiding in the design of novel molecules for various scientific applications (ElSayed M Shalaby et al., 2014).

Neurokinin-1 Receptor Antagonism

A compound demonstrating potent orally active antagonism of the human neurokinin-1 (NK-1) receptor, 1-(5-[[(2R,3S)-2-([(1R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethyl]oxy)-3-(4-fluorophenyl)morpholin-4-yl]methyl]-2H-1,2,3-triazol-4-yl)-N,N-dimethylmethanamine hydrochloride, showcases the therapeutic potential in treating conditions such as emesis and depression. This illustrates the compound's significance in neuropharmacology research, further emphasizing the critical role of morpholine derivatives in developing new drugs (T. Harrison et al., 2001).

Safety And Hazards

“4-(5-Bromo-2-fluorophenyl)morpholine” is considered hazardous. It can cause severe skin burns and eye damage. It is advised not to breathe its dust/fume/gas/mist/vapors/spray and to wear protective gloves/clothing/eye protection/face protection .

properties

IUPAC Name

4-(5-bromo-2-fluorophenyl)morpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrFNO/c11-8-1-2-9(12)10(7-8)13-3-5-14-6-4-13/h1-2,7H,3-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAIXLFZHUFAJJI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=C(C=CC(=C2)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(5-Bromo-2-fluorophenyl)morpholine

Synthesis routes and methods

Procedure details

To a CEM snap top microwave vial (10 ml) equipped with a magnetic stir bar (3×10 mm) was added 5-Bromo-2-fluoroaniline (1.00 g, 5.26 mmol), sodium iodide (2.37 gm, 15.8 mmol), potassium carbonate (1.45 gm, 10.5 mmol), and 2-chloroethyl ether (1.30 gm, 9.09 mmol) in dimethylformamide (6.5 mL). The reaction was capped and irradiated in a CEM Explorer microwave at 120° C. for 4 hours then forced air-cooled. Purification by column chromatography [default gradient (ISCO); EtOAc/hexanes] afforded 397 mg (29%) an oil; 1H NMR (400 MHz, DMSO-d6) δ ppm 3.00 (t, J=1.7 Hz, 4H) 3.69-3.73 (m, 4H) 7.10-7.15 (m, 3H); MS (EI) m/z 259.0 [M+·].
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
2.37 g
Type
reactant
Reaction Step One
Quantity
1.45 g
Type
reactant
Reaction Step One
Quantity
1.3 g
Type
reactant
Reaction Step One
Quantity
6.5 mL
Type
solvent
Reaction Step One
Name
Yield
29%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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